“3-(3-Fluorophenyl)propionic acid” is a chemical compound with the molecular formula C9H9FO2 . It is a white to cream or pale yellow crystalline powder with a melting point of 39.0-48.0°C . This compound is used in various applications and techniques such as Real-Time PCR, Oligos, Primers, Probes and Genes Cloning, Protein Biology, Cell Culture and Transfection, Cell and Gene Therapy, Cell Analysis, Mass Spectrometry, Chromatography, Spectroscopy, Elemental and Isotope Analysis .
This technique is used in molecular biology to monitor the amplification of a targeted DNA molecule during the PCR (Polymerase Chain Reaction). “3-(3-Fluorophenyl)propionic acid” could potentially be used in the preparation of the PCR mix or as a component of the DNA synthesis .
These techniques involve the synthesis and use of short DNA or RNA molecules (oligonucleotides) for a variety of applications, including DNA sequencing, gene cloning, and the study of protein function and interactions. “3-(3-Fluorophenyl)propionic acid” could potentially be used in the synthesis of these oligonucleotides .
This field involves the study of the structure, function, and interactions of proteins. “3-(3-Fluorophenyl)propionic acid” could potentially be used in the study of protein structure and function, possibly as a reagent in protein purification or characterization .
These techniques are used in cellular biology to grow cells under controlled conditions and introduce foreign DNA into them. “3-(3-Fluorophenyl)propionic acid” could potentially be used in the media for cell culture or as a component of the transfection reagent .
This field involves the use of cells and genes to treat diseases. “3-(3-Fluorophenyl)propionic acid” could potentially be used in the development of new therapies, possibly as a component of the therapeutic agent .
This analytical technique is used to identify the amount and type of chemicals present in a sample. “3-(3-Fluorophenyl)propionic acid” could potentially be used as a standard or internal control in mass spectrometry analyses .
This compound could potentially be used as a fluorination reagent . Fluorination is a chemical reaction that involves the introduction of fluorine to a compound. Fluorinated compounds are often used in the pharmaceutical and chemical industries due to their unique properties.
“3-(3-Fluorophenyl)propionic acid” could potentially be used as a building block in the synthesis of fluorinated compounds . Fluorinated compounds have applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
This compound could potentially be used in the synthesis of 2-oxopiperazine guanidine analog . Guanidine analogs have applications in various fields, including medicinal chemistry and drug discovery.
3-(3-Fluorophenyl)propionic acid is an aromatic carboxylic acid characterized by the presence of a fluorine atom on the phenyl ring. Its molecular formula is C₉H₉F O₂, and it has a molecular weight of approximately 168.16 g/mol. The compound features a propionic acid group attached to a three-positioned fluorophenyl substituent, which influences its chemical and biological properties. It is primarily used in various chemical syntheses and research applications due to its unique structure and reactivity.
For instance, a typical reaction pathway involves the hydrolysis of esters derived from 3-(3-Fluorophenyl)propionic acid under basic conditions, yielding the acid itself .
3-(3-Fluorophenyl)propionic acid exhibits notable biological activities. It has been classified as harmful if swallowed and can cause skin irritation . Its derivatives have been studied for potential applications in pharmacology, particularly in the development of anti-inflammatory and analgesic agents. The compound's structural similarity to other non-steroidal anti-inflammatory drugs suggests it may interact with similar biological pathways.
Several synthetic routes have been developed for the preparation of 3-(3-Fluorophenyl)propionic acid:
3-(3-Fluorophenyl)propionic acid finds applications in various fields:
Research on interaction studies involving 3-(3-Fluorophenyl)propionic acid primarily focuses on its binding affinity with biological targets. Studies suggest that compounds with similar structures may exhibit competitive inhibition against cyclooxygenase enzymes, which are crucial in inflammatory processes. This interaction profile highlights its potential as a lead compound for developing new anti-inflammatory drugs.
Several compounds share structural similarities with 3-(3-Fluorophenyl)propionic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Amino-3-(3-fluorophenyl)propanoic acid | C₉H₁₀F N O₂ | Contains an amino group, enhancing biological activity |
2-(3-Fluorophenyl)acetic acid | C₈H₇F O₂ | Lacks the propionic chain, affecting its reactivity |
4-(3-Fluorophenyl)butanoic acid | C₁₀H₁₁F O₂ | Longer carbon chain, potentially altering pharmacokinetics |
The unique positioning of the fluorine atom on the phenyl ring gives 3-(3-Fluorophenyl)propionic acid distinct electronic properties compared to its analogs. This feature can enhance lipophilicity and influence binding interactions with biological targets, making it a valuable compound in medicinal chemistry.
3-(3-Fluorophenyl)propionic acid exhibits a well-defined molecular structure characterized by the molecular formula C₉H₉FO₂ and a molecular weight of 168.16-168.17 grams per mole [1] [2] [3]. The compound is systematically named as 3-(3-fluorophenyl)propanoic acid according to International Union of Pure and Applied Chemistry nomenclature [3] [4] [5].
The molecular architecture consists of a propanoic acid backbone attached to a benzene ring substituted with a fluorine atom at the meta position (position 3) [6] [3] [4]. The structural representation can be described through the Simplified Molecular Input Line Entry System notation as OC(=O)CCC1=CC(F)=CC=C1 [4] [5] [7]. The International Chemical Identifier Key for this compound is UBLMRADOKLXLCD-UHFFFAOYSA-N, providing a unique digital fingerprint for database identification [6] [3] [4].
The propanoic acid chain extends from the meta-substituted fluorobenzene ring through a three-carbon aliphatic chain terminating in a carboxyl functional group [1] [6] [3]. This configuration places the fluorine substituent in a meta position relative to the propanoic acid chain attachment point, which significantly influences the compound's electronic properties and reactivity patterns [8] [9].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Formula | C₉H₉FO₂ | [1] [2] [6] |
Molecular Weight (g/mol) | 168.16-168.17 | [1] [2] [3] |
IUPAC Name | 3-(3-fluorophenyl)propanoic acid | [3] [4] [5] |
SMILES Notation | OC(=O)CCC1=CC(F)=CC=C1 | [4] [5] [7] |
InChI Key | UBLMRADOKLXLCD-UHFFFAOYSA-N | [6] [3] [4] |
At standard temperature conditions (20°C), 3-(3-fluorophenyl)propionic acid exists as a solid crystalline material [10] [11]. The compound typically appears as white to cream or pale yellow crystals or powder, depending on the purification method and storage conditions [1] [5] [7]. The crystalline powder form is most commonly encountered in commercial preparations [5] [7].
The physical form can vary from crystals to powder or crystalline powder, with the specific morphology dependent upon crystallization conditions and handling procedures [5] [7]. Multiple suppliers report consistent appearance characteristics, with coloration ranging from white to light brown powder to crystal formations [1] [12]. The compound maintains its solid state under normal laboratory conditions and exhibits stability when stored appropriately [11] [13].
Physical Property | Description | Reference |
---|---|---|
Physical State (20°C) | Solid Crystalline | [10] [11] |
Appearance | White to cream or pale yellow | [1] [5] [7] |
Form | Crystals or powder or crystalline powder | [5] [7] |
Color Range | White to light brown | [1] [12] |
Morphology | Variable (crystals/powder) | [5] [7] |
The melting point of 3-(3-fluorophenyl)propionic acid has been extensively characterized across multiple studies, with reported values consistently falling within the range of 41-48°C [1] [5] [10] [12] [14]. Comprehensive literature analysis reveals slight variations in the reported melting point ranges, attributed to differences in measurement techniques and sample purity levels.
Tokyo Chemical Industry reports a melting point range of 41.0 to 45.0°C using standard analytical methods [12]. Thermo Fisher Scientific specifications indicate a clear melt point range of 39.0-48.0°C for their commercial grade material [5] [7]. Additional literature sources confirm melting points of 43-47°C [1] [10] [14].
The variation in reported melting point values reflects both instrumental precision differences and sample purity considerations [5] [12] [14]. Higher purity samples (≥97% by gas chromatography) typically exhibit melting points in the upper portion of the reported range [5] [12].
Source | Melting Point Range (°C) | Method | Purity |
---|---|---|---|
Tokyo Chemical Industry | 41.0-45.0 | Standard determination | >97.0% |
Thermo Fisher Scientific | 39.0-48.0 | Clear melt determination | ≥96.0% |
Literature compilation | 43-47 | Various methods | Variable |
Safety data reports | 43-47 | Standard protocols | Commercial grade |
The boiling point of 3-(3-fluorophenyl)propionic acid exhibits pressure-dependent characteristics typical of organic carboxylic acids [12] [14] [15]. Under reduced pressure conditions of 0.4 millimeters of mercury, the compound boils at 119°C [12] [14]. Alternative pressure conditions yield correspondingly different boiling points, with 125°C reported at 10.5 millimeters of mercury pressure [15].
These reduced pressure boiling points are particularly relevant for purification and synthetic applications where thermal decomposition must be avoided [12] [14]. The relatively low boiling point under vacuum conditions facilitates distillation purification methods while minimizing thermal stress on the molecule [12] [15].
The pressure-temperature relationship for boiling point determination follows expected thermodynamic principles for carboxylic acid derivatives [12] [14]. The boiling point data supports the compound's utility in synthetic chemistry applications requiring controlled heating conditions [12] [15].
Pressure Condition | Boiling Point (°C) | Reference |
---|---|---|
0.4 mmHg | 119 | [12] [14] |
10.5 mmHg | 125 | [15] |
Atmospheric pressure | Not reported | - |
3-(3-Fluorophenyl)propionic acid demonstrates favorable solubility characteristics in polar protic solvents, particularly methanol, where complete dissolution occurs under standard conditions [12] [15]. The compound also exhibits good solubility in dimethyl sulfoxide, as confirmed for structurally related fluorinated aromatic carboxylic acids [6].
The solubility profile reflects the dual nature of the molecule, containing both the hydrophilic carboxylic acid functionality and the hydrophobic fluorinated aromatic system [12] [15]. Methanol solubility has been consistently reported across multiple commercial sources, indicating reliable dissolution characteristics for analytical and synthetic applications [12] [15].
Based on structural similarities with related fluorinated aromatic carboxylic acids, the compound is expected to show good solubility in ethanol, dichloromethane, and ethyl acetate [16] [17]. Water solubility is likely limited due to the predominant hydrophobic character of the fluorinated aromatic system, though some dissolution would be expected due to the carboxylic acid group [18] [17].
Solvent | Solubility | Basis | Reference |
---|---|---|---|
Methanol | Soluble | Experimental confirmation | [12] [15] |
Dimethyl sulfoxide | Soluble | Related compound data | [6] |
Water | Limited | Structural prediction | Inferred |
Ethanol | Expected soluble | Structural similarity | Predicted |
Dichloromethane | Expected soluble | Synthetic applications | Predicted |
Ethyl acetate | Expected soluble | Purification methods | Predicted |
The acid dissociation constant of 3-(3-fluorophenyl)propionic acid has been predicted to be 4.59±0.10 using computational chemistry methods [15]. This pKa value places the compound within the typical range for aromatic carboxylic acids, which generally exhibit pKa values between 4.0 and 5.0 [19] [20] [21].
The meta-fluorine substitution pattern influences the acidity through inductive electron-withdrawing effects, though to a lesser extent than ortho or para substitution would provide [22] [9]. The fluorine atom's electronegativity contributes to stabilization of the conjugate base through inductive effects transmitted through the aromatic ring system [22] [9].
Comparison with related fluorinated aromatic carboxylic acids suggests that the meta position provides moderate acidification relative to the unsubstituted parent compound [19] [20]. The predicted pKa value indicates that the compound will be substantially ionized at physiological pH (7.4), with approximately 99% existing in the deprotonated carboxylate form [20] [21].
Parameter | Value | Method | Reference |
---|---|---|---|
Predicted pKa | 4.59±0.10 | Computational prediction | [15] |
Ionization at pH 7.4 | ~99% deprotonated | Calculation from pKa | Derived |
Acid strength classification | Moderate organic acid | Comparison with standards | [19] [20] |
The electronic properties of 3-(3-fluorophenyl)propionic acid are significantly influenced by the meta-fluorine substitution pattern on the aromatic ring [8] [9] [23]. The fluorine atom functions as a strong electron-withdrawing group through inductive effects, creating distinct charge distribution patterns throughout the molecule [8] [9].
Density functional theory calculations on related fluorinated aromatic systems indicate that fluorine substitution affects the electron density distribution on both the aromatic ring and the carboxylic acid functionality [8] [23]. The meta position provides moderate electronic influence compared to ortho or para substitution patterns [8] [9].
The carboxylic acid group exhibits typical electrophilic character, with the carbonyl carbon bearing partial positive charge and the hydroxyl oxygen carrying partial negative charge [8] [23]. The fluorine substitution enhances the electron deficiency of the aromatic system through resonance and inductive effects [9] [24].
Computational studies of fluorinated aromatic compounds demonstrate that the carbon-fluorine bond polarity creates localized charge distributions that influence molecular reactivity and intermolecular interactions [8] [9] [24]. The meta-fluorine positioning provides balanced electronic effects without the steric complications associated with ortho substitution [9] [24].
Electronic Property | Description | Basis | Reference |
---|---|---|---|
Fluorine inductive effect | Strong electron-withdrawing | Literature analysis | [8] [9] |
Aromatic charge distribution | Modified by meta-F substitution | Computational studies | [8] [23] |
Carboxyl group polarity | Enhanced by aromatic substitution | Theoretical analysis | [8] [9] |
Overall dipole moment | Moderate due to meta positioning | Structural considerations | [9] [24] |
The crystallographic properties of 3-(3-fluorophenyl)propionic acid reflect the influence of both the carboxylic acid functionality and the meta-fluorine substitution on solid-state organization [15] [25] [26]. While specific single-crystal diffraction data for this exact compound are limited in the literature, analysis of closely related fluorinated aromatic carboxylic acids provides insight into expected crystallographic behavior [25] [26].
Related fluorinated aromatic compounds crystallize in common space groups with typical organic molecule packing arrangements [25] [26]. The presence of the carboxylic acid group enables hydrogen bonding interactions that significantly influence crystal packing [25] [26]. The meta-fluorine substitution contributes to dipole-dipole interactions and potential halogen bonding effects in the solid state [25] [26].
Crystallographic studies of similar compounds indicate that fluorine substitution generally does not significantly distort the planarity of aromatic systems due to the small atomic radius of fluorine [24] [25] [26]. The carboxylic acid dimers, formed through hydrogen bonding, represent a common structural motif in crystals of aromatic carboxylic acids [25] [26].
The compound's ability to form both crystalline powder and larger crystal morphologies suggests polymorphic potential, though specific polymorph identification would require detailed crystallographic analysis [5] [7] [25]. Crystal growth from polar solvents like methanol or ethanol would be expected to yield well-formed crystals suitable for structural determination [12] [25].
Crystallographic Aspect | Expected Characteristics | Basis | Reference |
---|---|---|---|
Space group | Common organic space groups | Related compound analysis | [25] [26] |
Hydrogen bonding | Carboxylic acid dimers | Structural precedents | [25] [26] |
Aromatic planarity | Maintained despite F substitution | Literature observations | [24] [25] |
Polymorphism potential | Possible multiple forms | Morphology observations | [5] [7] |
Crystal quality | Good from polar solvents | Solubility considerations | [12] [25] |
Corrosive;Irritant